molecular formula C12H21NO3 B12857726 tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate

tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate

Cat. No.: B12857726
M. Wt: 227.30 g/mol
InChI Key: BLEYXCCRRMRWEQ-JTQLQIEISA-N
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Description

tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the cyclization of a suitable amino alcohol with a cyclopropyl-containing reagent can yield the desired azetidine ring.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through esterification reactions using tert-butyl chloroformate or similar reagents.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using reagents like sodium borohydride (NaBH4) or other mild oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4, or other reducing agents.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-hydroxyazetidine-1-carboxylate: Similar in structure but lacks the cyclopropyl group.

    tert-Butyl 3-hydroxypropionate: Contains a similar tert-butyl ester group but differs in the core structure.

    tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar in having a hydroxymethyl group but differs in the ring structure.

Uniqueness

tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9(7-13)10(14)8-4-5-8/h8-10,14H,4-7H2,1-3H3/t10-/m0/s1

InChI Key

BLEYXCCRRMRWEQ-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)[C@H](C2CC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C2CC2)O

Origin of Product

United States

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